molecular formula C25H32F3N7O16P2 B10861925 TFMU-ADPr (diammonium)

TFMU-ADPr (diammonium)

Cat. No.: B10861925
M. Wt: 805.5 g/mol
InChI Key: GEZILDRURLNQDR-HXERXLDDSA-N
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Description

TFMU-ADPr (diammonium) is a chemical compound known for its role as a substrate for monitoring poly(ADP-ribose) glycohydrolase (PARG) activity. It is widely used in biochemical assays to assess the activity of PARG enzymes by releasing a fluorophore upon hydrolysis. This compound exhibits excellent reactivity, stability, and usability, making it a versatile tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFMU-ADPr (diammonium) involves the enzymatic cleavage of poly(ADP-ribose) substrates. The process typically includes the use of specific enzymes such as PARG and ARH3, which cleave the polymers and liberate monomers from their protein targets . The reaction conditions often involve maintaining an optimal pH and temperature to ensure the stability and activity of the enzymes.

Industrial Production Methods

Industrial production of TFMU-ADPr (diammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for enzyme activity. The product is then purified using chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

TFMU-ADPr (diammonium) primarily undergoes hydrolysis reactions catalyzed by PARG enzymes. These reactions result in the release of a fluorophore, which can be detected and measured to assess enzyme activity .

Common Reagents and Conditions

The common reagents used in these reactions include poly(ADP-ribose) substrates and specific enzymes such as PARG and ARH3. The reactions are typically carried out in buffered solutions to maintain the optimal pH for enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of TFMU-ADPr (diammonium) is a fluorophore, which is used as a marker to monitor enzyme activity .

Mechanism of Action

TFMU-ADPr (diammonium) exerts its effects by serving as a substrate for PARG enzymes. Upon hydrolysis by these enzymes, the compound releases a fluorophore, which can be detected and measured. This mechanism allows researchers to monitor the activity of PARG enzymes and to study the regulation of ADP-ribosyl catabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H32F3N7O16P2

Molecular Weight

805.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane

InChI

InChI=1S/C25H26F3N5O16P2.2H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);2*1H3/t13-,14-,17-,18-,19-,20-,23-,24+;;/m1../s1

InChI Key

GEZILDRURLNQDR-HXERXLDDSA-N

Isomeric SMILES

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N

Origin of Product

United States

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